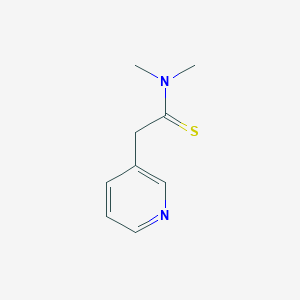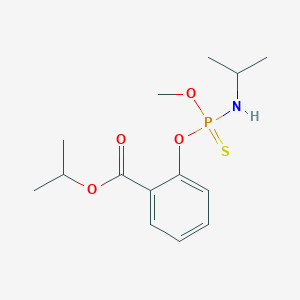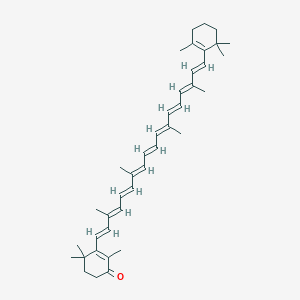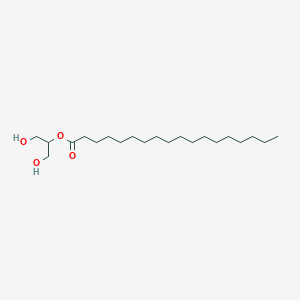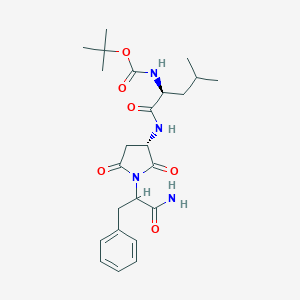
tert-Butyloxycarbonylleucyl-aminosuccinyl-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyloxycarbonylleucyl-aminosuccinyl-phenylalaninamide, commonly known as Boc-Leu-Suc-Phe-NH2, is a synthetic peptide that has gained significant attention in the field of biochemistry and molecular biology. This peptide is a protease inhibitor that is used to inhibit the activity of serine proteases. Boc-Leu-Suc-Phe-NH2 is widely used in scientific research for its ability to selectively inhibit protease activity and its potential applications in the development of therapeutic agents.
Mécanisme D'action
Boc-Leu-Suc-Phe-NH2 selectively inhibits the activity of serine proteases by irreversibly binding to the active site of the enzyme. The peptide forms a covalent bond with the serine residue in the active site of the protease, thereby blocking its activity. Boc-Leu-Suc-Phe-NH2 is highly specific for serine proteases and does not inhibit other classes of proteases.
Effets Biochimiques Et Physiologiques
Boc-Leu-Suc-Phe-NH2 has been shown to have significant biochemical and physiological effects. The peptide has been shown to inhibit the activity of various serine proteases, including trypsin, chymotrypsin, and elastase. Boc-Leu-Suc-Phe-NH2 has also been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. The peptide has potential applications in the development of new therapeutic agents for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Boc-Leu-Suc-Phe-NH2 has several advantages for lab experiments. The peptide is highly specific for serine proteases and does not inhibit other classes of proteases. Boc-Leu-Suc-Phe-NH2 is also stable under a wide range of experimental conditions and can be easily synthesized using SPPS. However, the peptide has some limitations. Boc-Leu-Suc-Phe-NH2 is expensive, and its synthesis is a complex process that requires expertise in peptide synthesis. The peptide is also sensitive to hydrolysis and oxidation, which can affect its activity.
Orientations Futures
There are several future directions for the use of Boc-Leu-Suc-Phe-NH2 in scientific research. One potential application is in the development of new therapeutic agents for the treatment of cancer, inflammation, and cardiovascular diseases. Boc-Leu-Suc-Phe-NH2 can be used as a lead compound for the development of more potent and selective protease inhibitors. Another future direction is the use of Boc-Leu-Suc-Phe-NH2 in the study of the mechanism of action of serine proteases. The peptide can be used to identify new targets for drug development and to elucidate the role of serine proteases in various biological processes. Additionally, Boc-Leu-Suc-Phe-NH2 can be used in the development of new diagnostic tools for the detection of serine proteases in biological samples.
Méthodes De Synthèse
Boc-Leu-Suc-Phe-NH2 is synthesized using solid-phase peptide synthesis (SPPS). The synthesis involves the stepwise addition of amino acids to a growing peptide chain. The peptide chain is anchored to a solid support, and each amino acid is added in a protected form. After the completion of the peptide chain, the protective groups are removed to yield the final product. The synthesis of Boc-Leu-Suc-Phe-NH2 is a complex process that requires expertise in peptide synthesis.
Applications De Recherche Scientifique
Boc-Leu-Suc-Phe-NH2 is widely used in scientific research for its ability to inhibit protease activity. The peptide is used to study the mechanism of action of serine proteases and their role in various biological processes. Boc-Leu-Suc-Phe-NH2 is also used to develop new therapeutic agents for the treatment of diseases caused by serine proteases. The peptide has potential applications in the treatment of cancer, inflammation, and cardiovascular diseases.
Propriétés
Numéro CAS |
114646-30-9 |
|---|---|
Nom du produit |
tert-Butyloxycarbonylleucyl-aminosuccinyl-phenylalaninamide |
Formule moléculaire |
C24H34N4O6 |
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-[[(3S)-1-(1-amino-1-oxo-3-phenylpropan-2-yl)-2,5-dioxopyrrolidin-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C24H34N4O6/c1-14(2)11-16(27-23(33)34-24(3,4)5)21(31)26-17-13-19(29)28(22(17)32)18(20(25)30)12-15-9-7-6-8-10-15/h6-10,14,16-18H,11-13H2,1-5H3,(H2,25,30)(H,26,31)(H,27,33)/t16-,17-,18?/m0/s1 |
Clé InChI |
RCOSIAQBXIYIDW-UBFHEZILSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@H]1CC(=O)N(C1=O)C(CC2=CC=CC=C2)C(=O)N)NC(=O)OC(C)(C)C |
SMILES |
CC(C)CC(C(=O)NC1CC(=O)N(C1=O)C(CC2=CC=CC=C2)C(=O)N)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)CC(C(=O)NC1CC(=O)N(C1=O)C(CC2=CC=CC=C2)C(=O)N)NC(=O)OC(C)(C)C |
Synonymes |
Boc-Leu-Asu-Phe-NH2 tert-butyloxycarbonylleucyl-aminosuccinyl-phenylalaninamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



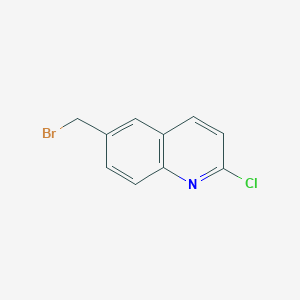
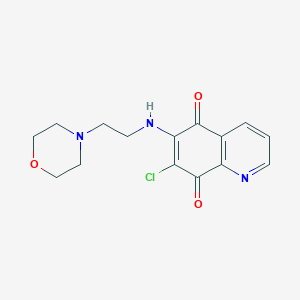
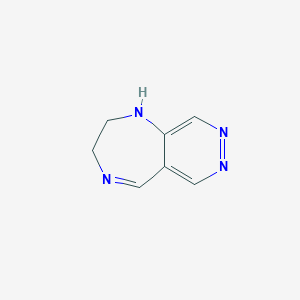
![methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B51668.png)
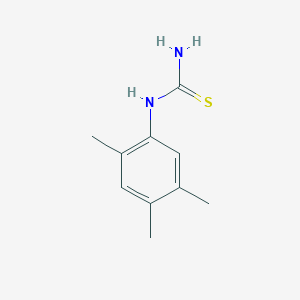
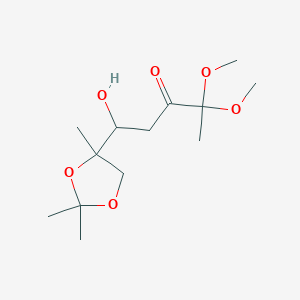
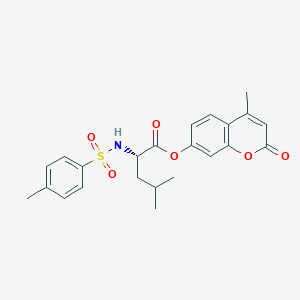
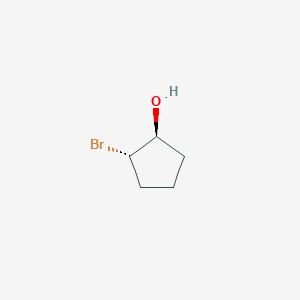
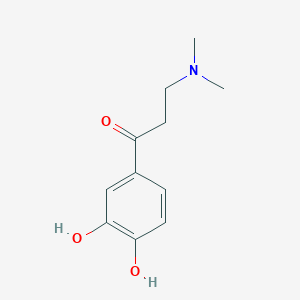
![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)
